1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone
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Overview
Description
1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group at the 2-position and an ethanone group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone typically involves the reaction of 2-chloro-4-dimethylaminopyrimidine with ethyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Methyl-2-morpholin-4-yl-pyrimidin-5-yl)-ethanone
- 1-(4-Methyl-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
- 1-(4-Methyl-2-piperidin-1-yl-pyrimidin-5-yl)-ethanone
Uniqueness: 1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[2-(dimethylamino)pyrimidin-4-yl]ethanone |
InChI |
InChI=1S/C8H11N3O/c1-6(12)7-4-5-9-8(10-7)11(2)3/h4-5H,1-3H3 |
InChI Key |
ZNVLWGFDTJGTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1)N(C)C |
Origin of Product |
United States |
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